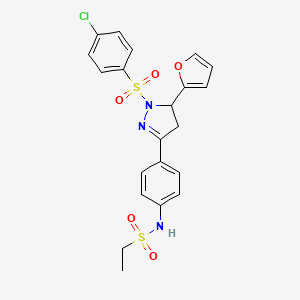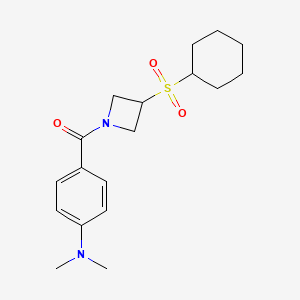
2-(3-Nitrophenyl)-4-phenylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(3-Nitrophenyl)-4-phenylthiazole” is a complex organic molecule that contains a thiazole ring, a phenyl group, and a nitrophenyl group .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, nitrophenols, which are part of this compound, are typically synthesized by nitration. Nitration is achieved using a mixture of nitric acid and sulfuric acid, which produce the nitronium ion . Another method for making aryl–NO2 group starts from halogenated phenols .Chemical Reactions Analysis
Nitro compounds, such as nitrophenols, are known to be strongly electron-withdrawing. This property makes C−H bonds alpha (adjacent) to the nitro group acidic . The presence of nitro groups in aromatic compounds retards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution .Applications De Recherche Scientifique
Pharmacological Activity and Toxicity
- Research on nitrogen-containing heterocycles, including compounds similar to 2-(3-Nitrophenyl)-4-phenylthiazole, indicates their significant pharmacological potential. These compounds, particularly 1,2,4-triazoles, exhibit a range of pharmacological effects (antifungal, antidepressant, hepatoprotective, wound healing, antiviral, etc.). A study by Shcherbak, Kaplaushenko, and Belenichev (2014) showed that the acute toxicity of 4-amino-5-(2-, 3-, 4-nitrophenyl)-1,2,4-triazole-3-thiones and derivatives is influenced by the nature of substituents, highlighting their low-toxic or non-toxic nature and the relevance of structural dependencies for pharmacological activity (Shcherbak et al., 2014).
Antimicrobial Properties
- D. R. Gondhani and colleagues (2013) synthesized derivatives of 1,2,4-triazole-3-thione, which includes structures similar to this compound. These compounds displayed significant antimicrobial activities, indicating their potential as antimicrobial agents (Gondhani et al., 2013).
DNA Cleavage and Cytotoxicity Studies
- The study by Karabasannavar et al. (2017) on metal (II) complexes of a Schiff base ligand related to this compound revealed antimicrobial activity and DNA cleavage capabilities, suggesting potential applications in biochemistry and pharmacology (Karabasannavar et al., 2017).
Synthesis and Structural Analysis
- Spaleniak et al. (2007) and Wolff et al. (2013) conducted studies focusing on the synthesis and rearrangement of compounds structurally similar to this compound. These studies contribute to the understanding of the chemical properties and potential applications of these compounds in various scientific fields (Spaleniak et al., 2007); (Wolff et al., 2013).
Biological Activity and Medicinal Chemistry
- Kumar et al. (2013) synthesized thiazolo[3,2-b]-[1,2,4]-triazoles and isomeric thiazolo[2,3-c]-[1,2,4]-triazoles starting from compounds including o-nitrophenyl, a group present in this compound. Their study provided insights into the antibacterial and antifungal activities of these compounds, relevant for medicinal chemistry applications (Kumar et al., 2013).
Orientations Futures
Propriétés
IUPAC Name |
2-(3-nitrophenyl)-4-phenyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2S/c18-17(19)13-8-4-7-12(9-13)15-16-14(10-20-15)11-5-2-1-3-6-11/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZHPLBTZVVENQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(4-((4-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3017374.png)

![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-3-phenylpropanamide](/img/structure/B3017379.png)
![4-methoxy-N-[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B3017380.png)

![Oxiran-2-yl-(2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-yl)methanone](/img/structure/B3017382.png)
![6-(ethylsulfonyl)-4-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3017383.png)

![(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1-(dimethylamino)pent-1-en-3-one](/img/structure/B3017386.png)
![2-(2-benzyl-1H-benzo[d]imidazol-1-yl)-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3017388.png)



![5-Phenyl-2-thieno[2,3-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B3017394.png)
